1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone
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Overview
Description
1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone is an organic compound with the molecular formula C10H12N2O2 It is a derivative of pyrazine, characterized by the presence of two ethanone groups attached to the 3,6-dimethylpyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone typically involves the reaction of 3,6-dimethylpyrazine with ethanone derivatives under controlled conditions. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to facilitate the acetylation of the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the pyrazine ring while achieving high conversion rates.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The ethanone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include pyrazine N-oxides, alcohol derivatives, and various substituted pyrazine compounds.
Scientific Research Applications
1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diacetylpyridine: Another diketone compound with a pyridine core.
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: A thienothiophene derivative with similar diketone functionality.
Uniqueness
1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone is unique due to its pyrazine core, which imparts distinct electronic properties and reactivity compared to other diketone compounds.
Properties
CAS No. |
62025-68-7 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(5-acetyl-3,6-dimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C10H12N2O2/c1-5-9(7(3)13)12-6(2)10(11-5)8(4)14/h1-4H3 |
InChI Key |
LZSHTJIZUAMDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)C)C)C(=O)C |
Origin of Product |
United States |
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